N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes indole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multiple steps. The initial step often includes the preparation of the indole derivative, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include methanesulfonyl chloride and various indole derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted indole compounds .
Scientific Research Applications
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-N-(PYRIDIN-2-YLMETHYL)AMINE DIHYDROCHLORIDE
- N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-NITROBENZAMIDE
- N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-4-METHYLBENZAMIDE
Uniqueness
N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is unique due to its dual indole and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O4S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O4S2/c1-14-4-6-20-19(12-14)18(15(2)23-20)8-10-22-30(27,28)17-5-7-21-16(13-17)9-11-24(21)29(3,25)26/h4-7,12-13,22-23H,8-11H2,1-3H3 |
InChI Key |
SDPLPRRZFMFTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C)C |
Origin of Product |
United States |
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